5-amino-2-methoxy-N-methylbenzamide

Overview

Description

5-amino-2-methoxy-N-methylbenzamide is a chemical compound with the molecular formula C9H12N2O21. It is a solid substance at room temperature1.

Synthesis Analysis

The synthesis of 5-amino-2-methoxy-N-methylbenzamide is not explicitly mentioned in the available resources. However, similar compounds such as 2-amino-5-methoxy-N-methylbenzamide have been synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives2.Molecular Structure Analysis

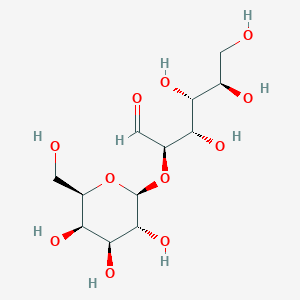

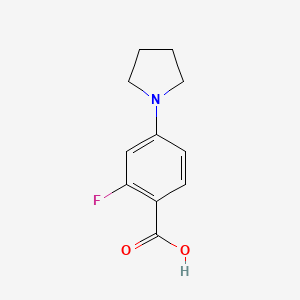

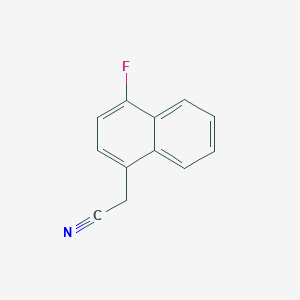

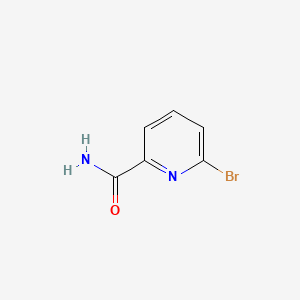

The molecular structure of 5-amino-2-methoxy-N-methylbenzamide consists of a benzene ring substituted with an amino group at the 5th position, a methoxy group at the 2nd position, and a methylbenzamide group3.

Chemical Reactions Analysis

Specific chemical reactions involving 5-amino-2-methoxy-N-methylbenzamide are not detailed in the available resources. However, similar compounds like N-Methoxy-N-methylbenzamide have been used in the preparation of β-trifluoromethyl enaminones4.Physical And Chemical Properties Analysis

5-amino-2-methoxy-N-methylbenzamide is a solid substance at room temperature1. It has a molecular weight of 216.671.Scientific Research Applications

Structural Recognition and Molecular Interaction

Research has explored the structural properties and selective recognition capabilities of compounds structurally related to 5-amino-2-methoxy-N-methylbenzamide. For instance, a study on benzimidazole cavitands, which are structurally related compounds, demonstrated the ability to form stable structures through intermolecular hydrogen bonding, showcasing selective recognition towards specific benzamide derivatives. This highlights the potential of similar compounds for applications in molecular recognition and sensor development (Heung-Jin Choi et al., 2005).

Photodynamic Therapy and Antimicrobial Activity

Compounds related to 5-amino-2-methoxy-N-methylbenzamide have been investigated for their photophysical and photochemical properties, making them candidates for photodynamic therapy applications, particularly in cancer treatment. The high singlet oxygen quantum yield and good fluorescence properties of certain derivatives indicate their potential as Type II photosensitizers in treating various malignancies (M. Pişkin et al., 2020). Furthermore, antimicrobial activities have been observed in benzamide derivatives isolated from endophytic Streptomyces, suggesting potential applications in combating microbial infections (Xue-Qiong Yang et al., 2015).

Material Science and Corrosion Inhibition

In material science, derivatives of 2-aminobenzene-1,3-dicarbonitriles, structurally similar to 5-amino-2-methoxy-N-methylbenzamide, have demonstrated effectiveness as green corrosion inhibitors for metals like mild steel, showcasing their potential in corrosion protection technologies (C. Verma et al., 2015).

Drug Metabolism and Environmental Safety

Understanding the metabolism of compounds like metoclopramide, which shares structural features with 5-amino-2-methoxy-N-methylbenzamide, in livestock is crucial for designing safety and environmental impact studies. Identifying urinary metabolites in cattle aids in assessing the environmental footprint and safety of using such compounds in food animals (R. D. Jones et al., 2005).

Safety And Hazards

The specific safety and hazards information for 5-amino-2-methoxy-N-methylbenzamide is not available in the resources. However, similar compounds like 2-Amino-5-methoxybenzamide have hazard statements H302 - H317, indicating that they are harmful if swallowed and may cause an allergic skin reaction5.

Future Directions

The future directions of 5-amino-2-methoxy-N-methylbenzamide are not explicitly mentioned in the available resources. However, given its structural similarity to other benzamide compounds, it may find potential applications in various fields such as medicine, agriculture, and industrial sectors4.

Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature and safety data sheets.

properties

IUPAC Name |

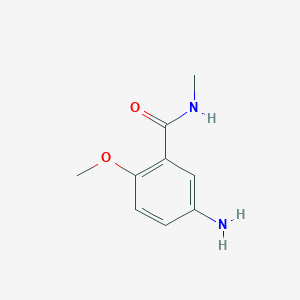

5-amino-2-methoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-11-9(12)7-5-6(10)3-4-8(7)13-2/h3-5H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMVQJCATQGDCJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=CC(=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-2-methoxy-N-methylbenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1343774.png)

![2-[2-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B1343782.png)